molecular formula C16H24N4O B2588144 2-cyclopentyl-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone CAS No. 2034302-22-0

2-cyclopentyl-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B2588144
CAS No.: 2034302-22-0
M. Wt: 288.395
InChI Key: DYNMPCZBFLUOAY-UHFFFAOYSA-N
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Description

2-cyclopentyl-1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)ethanone, also known as CP-47,497, is a synthetic cannabinoid that has been used in scientific research to study the endocannabinoid system. This compound was first synthesized in the 1980s and has since been used in numerous studies to better understand the mechanisms of the endocannabinoid system.

Scientific Research Applications

Synthesis and Reactivity

Research on related compounds emphasizes the development of new synthetic methodologies, demonstrating the compound's utility in creating diverse chemical structures. For example, a study on three-component reactions involving difluorocyclopropenes and s-tetrazines outlines a novel pathway to functionalize simple pyridines, highlighting the compound's role in facilitating complex transformations under mild conditions, with high functional group tolerance (Nechaev et al., 2020) .

Structural Characterization

Experimental and theoretical studies, such as those on 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(3-methyl-3-phenyl-cyclobutyl)-ethanone, offer insights into the compound's molecular structure, vibrational assignments, and chemical properties, utilizing techniques like FTIR, FT-NMR, and X-ray diffraction. Such research is vital for understanding the physical and chemical behaviors of new compounds (Ataol & Ekici, 2014) 2.

Biological Activities

The synthesis of new 1H-1,2,4-triazole derivatives containing pyridine units and their evaluation for antibacterial and plant growth regulatory activities showcase the potential pharmaceutical and agrochemical applications. This research indicates the compound's relevance in developing new antifungal and plant growth regulatory agents (Liu et al., 2007) .

Catalytic Applications

Studies on 1,3-dipolar cycloadditions and cyclopropanation reactions demonstrate the compound's utility in synthesizing novel heterocyclic structures, important in medicinal chemistry and material science. For example, research on endo-selective and enantioselective 1,3-dipolar cycloaddition catalyzed by a silver(I)/ThioClickFerrophos complex highlights its application in obtaining functionalized pyrrolidines with high yield and enantioselectivity (Oura et al., 2010) .

Material Synthesis

The compound's role extends to material science, where it serves as a precursor or intermediate in synthesizing materials with specific optical or electronic properties. For instance, research on the synthesis and characterization of new diheteroaryl thienothiophene derivatives indicates its potential in developing electronic materials (Mabkhot et al., 2011) .

Properties

IUPAC Name

2-cyclopentyl-1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O/c21-16(9-12-3-1-2-4-12)19-8-7-14(10-19)20-11-15(17-18-20)13-5-6-13/h11-14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNMPCZBFLUOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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